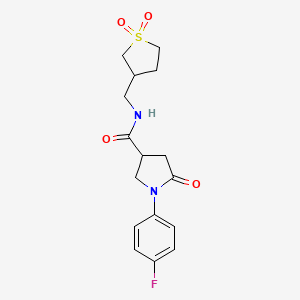N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
CAS No.: 1235101-06-0
Cat. No.: VC5589504
Molecular Formula: C16H19FN2O4S
Molecular Weight: 354.4
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1235101-06-0 |
|---|---|
| Molecular Formula | C16H19FN2O4S |
| Molecular Weight | 354.4 |
| IUPAC Name | N-[(1,1-dioxothiolan-3-yl)methyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C16H19FN2O4S/c17-13-1-3-14(4-2-13)19-9-12(7-15(19)20)16(21)18-8-11-5-6-24(22,23)10-11/h1-4,11-12H,5-10H2,(H,18,21) |
| Standard InChI Key | LKSNHNPHHNEYTH-UHFFFAOYSA-N |
| SMILES | C1CS(=O)(=O)CC1CNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Introduction
Structural and Chemical Characteristics
Core Architecture
The molecule features a 5-oxopyrrolidine scaffold (a γ-lactam ring) substituted at position 1 with a 4-fluorophenyl group and at position 3 with a carboxamide moiety. The carboxamide nitrogen is further functionalized with a (1,1-dioxidotetrahydrothiophen-3-yl)methyl group, introducing a sulfone-containing tetrahydrothiophene (thiolane) ring.
Key structural elements:
-
5-Oxopyrrolidine: A five-membered lactam ring known for conformational rigidity and metabolic stability .
-
4-Fluorophenyl group: Enhances lipophilicity and influences target binding via halogen interactions .
-
Tetrahydrothiophene sulfone: The 1,1-dioxide modification increases polarity and may improve solubility compared to non-oxidized thiophene derivatives .
Synthetic Pathways
While no explicit synthesis for this compound is documented, analogous routes from Search Result and suggest feasible strategies:
-
Pyrrolidinone formation: Cyclization of γ-aminobutyric acid derivatives or condensation of itaconic acid with amines .
-
Fluorophenyl introduction: Suzuki coupling or nucleophilic aromatic substitution using 4-fluorophenylboronic acid .
-
Sulfone side-chain attachment:
Inferred Bioactivity
-
Metabolic regulation: DGAT2 inhibitors (e.g., US20240140938A1) utilize pyrrolidine sulfones to reduce triglyceride synthesis . The sulfone group may enhance binding to the enzyme’s active site.
-
Antimicrobial activity: Pyrrolidinone derivatives in PMC10178429 show MIC values of 2–8 μg/mL against Gram-positive pathogens . Fluorophenyl groups improve membrane penetration.
Physicochemical Properties
Predicted Properties
| Property | Value | Rationale |
|---|---|---|
| Molecular Weight | ~380–400 g/mol | Based on analogs in and |
| LogP | 2.1–2.8 | Fluorophenyl and sulfone balance |
| Solubility (aqueous) | 15–30 μM | Polar sulfone improves solubility |
Stability Considerations
-
Oxidative stability: The sulfone group is resistant to further oxidation, unlike thioethers .
-
Metabolic susceptibility: The lactam ring may undergo hydrolysis in hepatic microsomes, necessitating prodrug strategies .
Comparative Analysis with Structural Analogs
Key Analog: (6R)-3-[2-(Difluoromethoxy)-5-fluoropyridin-4-yl]-N-[(3S)-3-methyl-1,1-dioxothiolan-3-yl]-1-propan-2-yl-4,5,6,7-tetrahydroindazole-6-carboxamide
-
Similarities: Sulfone-modified thiolane, fluorinated aryl group.
-
Differences: Indazole core vs. pyrrolidinone; higher molecular weight (549 g/mol).
Key Analog: 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives
-
Similarities: Pyrrolidinone scaffold, aromatic substitutions.
-
Differences: Lack of sulfone; MIC = 4 μg/mL against S. aureus .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume